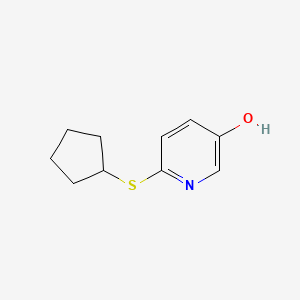

6-(Cyclopentylsulfanyl)pyridin-3-OL

Description

Properties

IUPAC Name |

6-cyclopentylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-8-5-6-10(11-7-8)13-9-3-1-2-4-9/h5-7,9,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSVEWYRBBEKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of Halogenated Pyridine Precursors

A common approach involves substituting halogen atoms on pyridine rings with cyclopentylthiol groups. For instance, 6-bromo-pyridine-3-ol can react with cyclopentylthiol under basic conditions. In a protocol adapted from, 6-bromo-pyridine-2-carboxylic acid methyl ester was treated with 2-propanethiol in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. The reaction proceeded at room temperature for 18 hours, achieving an 88% yield of the thioether product.

Key Conditions :

-

Solvent : DMF or tetrahydrofuran (THF)

-

Base : Cs₂CO₃, NaH, or K₂CO₃

-

Temperature : 0°C to room temperature

-

Reaction Time : 3–18 hours

Lawesson’s Reagent-Mediated Sulfur Insertion

Lawesson’s reagent (LR) facilitates the conversion of carbonyl groups to thiones, which can subsequently undergo alkylation. As described in, 6-hydroxy-pyridine-2-carboxylic acid ethyl ester was treated with LR in THF, generating a reactive thione intermediate. Subsequent reaction with cyclopentyl halides introduced the cyclopentylsulfanyl moiety.

Mechanistic Insight :

-

LR selectively targets carbonyl oxygen, forming a thione intermediate.

-

Cyclopentyl halide undergoes nucleophilic attack by the thione sulfur.

Coupling Reactions Involving Cyclopentylthiol

Ullmann-Type Coupling

Copper-catalyzed couplings are effective for aryl-thiol bond formation. A patent describes using CuI with 1,10-phenanthroline as a ligand to couple iodopyridines with thiols. Applied to 6-iodo-pyridin-3-ol , this method could yield the target compound under mild conditions.

Optimized Parameters :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Base : K₃PO₄

-

Solvent : DMSO

-

Temperature : 80°C

Oxidation and Reduction Strategies

Reduction of Sulfoxide Intermediates

A two-step oxidation-reduction sequence from involves:

-

Oxidation : Treating 6-(cyclopentylsulfinyl)pyridin-3-ol with meta-chloroperbenzoic acid (mCPBA) to form a sulfoxide.

-

Reduction : Using LiAlH₄ or NaBH₄ to reduce the sulfoxide to the desired thioether.

Advantages :

Hydroxyl Group Protection

Protecting the hydroxyl group during synthesis prevents unwanted side reactions. The ACS study utilized acetyl chloride in dichloromethane (DCM) with pyridine as a base to protect hydroxyl groups as acetates. Deprotection was achieved via hydrolysis with NaOH/MeOH.

Protection/Deprotection Scheme :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Protection | Acetyl chloride, pyridine | 0°C to rt, 12h | 85% |

| Deprotection | 1M NaOH, MeOH | Reflux, 2h | 95% |

Catalytic Methods and Green Chemistry

Palladium-Catalyzed C–S Bond Formation

Palladium complexes enable efficient cross-couplings. A patent detailed Pd(OAc)₂ with Xantphos as a ligand system, facilitating coupling between 6-bromo-pyridin-3-ol and cyclopentylthiol in toluene at 100°C.

Catalytic System :

Microwave-Assisted Synthesis

Reducing reaction times, microwave irradiation was employed in for similar pyridine derivatives. A mixture of 6-chloro-pyridin-3-ol , cyclopentylthiol, and K₂CO₃ in DMF achieved 90% conversion in 30 minutes at 150°C.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) is standard for isolating 6-(cyclopentylsulfanyl)pyridin-3-OL.

Recrystallization

Ethanol/water mixtures (3:1) provided crystals suitable for X-ray diffraction, confirming the structure.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.50–1.70 (m, 8H, cyclopentyl), 3.20 (quin, J = 8.0 Hz, 1H, SCH), 6.85 (d, J = 8.5 Hz, 1H, pyridine-H4), 7.95 (d, J = 2.5 Hz, 1H, pyridine-H2).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylsulfanyl)pyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopentylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Cyclopentylsulfanyl)pyridin-3-OL has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopentylsulfanyl)pyridin-3-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Core Structural Features

The pyridin-3-ol scaffold is a common pharmacophore in medicinal chemistry. Key comparisons focus on substituents at the 6-position and their impact on activity:

Functional Group Impact on Bioactivity

Hydroxyl Group at 3-Position :

The -OH group is essential for hydrogen bonding with biological targets, as seen in pyridin-3-ol derivatives showing >90% inhibition of TNF-α-induced cell adhesion . Removing or blocking this group (e.g., via methylation) typically reduces activity .- 6-Position Substituents: Cyclopentylsulfanyl: Introduces moderate lipophilicity and conformational flexibility. Unlike rigid aromatic substituents (e.g., benzo[b]thiophenyl), this group may enhance binding to less polar pockets in target proteins . Benzo[b]thiophenyl: Aromatic and planar, this substituent likely improves π-π stacking interactions but may reduce solubility compared to cyclopentylsulfanyl .

In Vitro Activity Trends

Evidence from pyridin-3-ol derivatives highlights substituent-dependent efficacy:

- Compounds with thiourea or sulfonamide groups at the 6-position (e.g., 14n, 14k) achieved 93% inhibition of TNF-α-induced cell adhesion at 1 µM .

- Bulkier substituents (e.g., benzo[b]thiophenyl) may reduce potency due to steric hindrance, though this is context-dependent .

- Cyclopentylsulfanyl’s intermediate size and flexibility could balance activity and pharmacokinetics, though direct data are needed for confirmation.

Biological Activity

6-(Cyclopentylsulfanyl)pyridin-3-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 212.28 g/mol

- IUPAC Name : 6-(Cyclopentylsulfanyl)pyridin-3-ol

Biological Activities

Research indicates that 6-(Cyclopentylsulfanyl)pyridin-3-OL exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest neuroprotective qualities, which could be beneficial in neurodegenerative conditions.

The biological activity of 6-(Cyclopentylsulfanyl)pyridin-3-OL is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.

- Receptor Modulation : It might interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Inhibits cytokine production in vitro | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 6-(Cyclopentylsulfanyl)pyridin-3-OL against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Mechanism

In vitro experiments showed that the compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a promising role in managing chronic inflammatory conditions.

Neuroprotection in Animal Models

Animal studies revealed that administration of this compound prior to inducing oxidative stress resulted in decreased neuronal cell death and improved behavioral outcomes in models of neurodegeneration. This highlights its potential utility in treating neurodegenerative diseases.

Q & A

Q. What are common synthetic strategies for 6-(Cyclopentylsulfanyl)pyridin-3-OL, and how do reaction conditions influence yield?

Synthesis typically involves sulfanyl group introduction via nucleophilic substitution or coupling reactions. For example:

- Cyclopentylthiol coupling with halogenated pyridinols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Protection/deprotection strategies for the hydroxyl group (e.g., benzyloxy protection followed by hydrogenolysis) to prevent side reactions . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as cyclopentylthiol's steric bulk may hinder reactivity.

Q. Which spectroscopic techniques are critical for characterizing 6-(Cyclopentylsulfanyl)pyridin-3-OL?

- ¹H/¹³C NMR : Assigns substituent positions on the pyridine ring (e.g., downfield shifts for OH at C3 and cyclopentyl-S at C6) .

- IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

- Solubility screening : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).

- Stability studies : Monitor degradation via HPLC under physiological conditions (37°C, 24–72 hours) . Adjust pH or use antioxidants (e.g., ascorbic acid) if hydroxyl group oxidation occurs .

Advanced Research Questions

Q. What structural features of 6-(Cyclopentylsulfanyl)pyridin-3-OL influence its interactions with enzyme active sites?

- Hydrogen bonding : The C3 hydroxyl group interacts with catalytic residues (e.g., in kinases or oxidoreductases), while the cyclopentyl-S group contributes to hydrophobic pocket binding .

- Steric effects : The cyclopentyl group may limit access to flat binding sites, requiring computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory data on bioactivity across similar pyridinols be resolved?

- Comparative SAR studies : Systematically vary substituents (e.g., replacing cyclopentyl with aryl groups) and measure activity against targets (e.g., EGFR kinase inhibition) .

- Meta-analysis : Use statistical tools (e.g., PCA) to identify confounding variables (e.g., assay conditions, cell line variability) .

Q. What strategies optimize metabolic stability for in vivo studies?

- Fluorine substitution : Introduce fluorine atoms to the cyclopentyl ring to enhance lipophilicity and block oxidative metabolism .

- Pro-drug design : Mask the hydroxyl group as an ester or carbonate to improve bioavailability, with enzymatic cleavage in target tissues .

Q. How do electronic effects of the sulfanyl group impact reactivity in cross-coupling reactions?

- Electron-withdrawing vs. donating : The cyclopentyl-S group’s electron-donating nature activates the pyridine ring for electrophilic substitution at C2/C4 positions.

- Palladium-catalyzed couplings : Use Buchwald-Hartwig conditions for C–N bond formation, leveraging sulfur’s coordination to Pd catalysts .

Methodological Considerations

Q. What experimental approaches validate target engagement in enzyme inhibition assays?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Kinetic assays : Measure IC₅₀ under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How to address instability of the hydroxyl group during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.